molecular formula C19H20OSe2 B14337079 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one CAS No. 103381-78-8

2-[Bis(phenylselanyl)methyl]cyclohexan-1-one

Cat. No.: B14337079
CAS No.: 103381-78-8
M. Wt: 422.3 g/mol
InChI Key: XSRBNEZVFUEAAA-UHFFFAOYSA-N
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Description

2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is an organic compound that features a cyclohexanone core substituted with a bis(phenylselanyl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with bis(phenylselanyl)methane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the cyclohexanone and facilitate the nucleophilic attack on the bis(phenylselanyl)methane. The reaction is conducted under an inert atmosphere to prevent oxidation of the selenium-containing groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(phenylselanyl)methyl]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[Bis(phenylselanyl)methyl]cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[Bis(phenylselanyl)methyl]cyclohexan-1-one exerts its effects is primarily related to the reactivity of the selenium atoms. Selenium can undergo redox reactions, which can influence various biochemical pathways. The compound may interact with molecular targets such as enzymes or proteins, modulating their activity through redox mechanisms .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound without the bis(phenylselanyl)methyl group.

    Bis(phenylselanyl)methane: The selenium-containing group without the cyclohexanone core.

    Cyclohexanol: The reduced form of cyclohexanone.

Uniqueness

2-[Bis(phenylselanyl)methyl]cyclohexan-1-one is unique due to the presence of both a cyclohexanone core and bis(phenylselanyl)methyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

103381-78-8

Molecular Formula

C19H20OSe2

Molecular Weight

422.3 g/mol

IUPAC Name

2-[bis(phenylselanyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C19H20OSe2/c20-18-14-8-7-13-17(18)19(21-15-9-3-1-4-10-15)22-16-11-5-2-6-12-16/h1-6,9-12,17,19H,7-8,13-14H2

InChI Key

XSRBNEZVFUEAAA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)C([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3

Origin of Product

United States

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